2-Pyridinemethanol, 3-methoxy-, 1-oxide (9CI)
Overview
Description
2-Pyridinemethanol, 3-methoxy-, 1-oxide (9CI) is a chemical compound with the molecular formula C7H9NO3 It is characterized by the presence of a pyridine ring substituted with a methoxy group and a hydroxymethyl group, along with an N-oxide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinemethanol, 3-methoxy-, 1-oxide (9CI) typically involves the oxidation of 2-Pyridinemethanol, 3-methoxy-. Common oxidizing agents used in this process include hydrogen peroxide (H2O2) and peracids. The reaction is usually carried out under controlled conditions to ensure the selective formation of the N-oxide functional group.
Industrial Production Methods
Industrial production of 2-Pyridinemethanol, 3-methoxy-, 1-oxide (9CI) may involve large-scale oxidation processes using similar oxidizing agents. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions
2-Pyridinemethanol, 3-methoxy-, 1-oxide (9CI) can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex N-oxide derivatives.
Reduction: Reduction reactions can convert the N-oxide group back to the parent amine.
Substitution: The methoxy and hydroxymethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), peracids.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Higher-order N-oxides.
Reduction: 2-Pyridinemethanol, 3-methoxy-.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-Pyridinemethanol, 3-methoxy-, 1-oxide (9CI) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Pyridinemethanol, 3-methoxy-, 1-oxide (9CI) involves its interaction with molecular targets such as enzymes and receptors. The N-oxide functional group can participate in redox reactions, influencing the compound’s biological activity. The methoxy and hydroxymethyl groups can also modulate the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
2-Pyridinemethanol, 3-methoxy-: Lacks the N-oxide functional group.
2-Pyridinemethanol, 4-methoxy-, 1-oxide: Similar structure but with a different substitution pattern.
2-Pyridinemethanol, 3-ethoxy-, 1-oxide: Contains an ethoxy group instead of a methoxy group.
Uniqueness
2-Pyridinemethanol, 3-methoxy-, 1-oxide (9CI) is unique due to the presence of both the methoxy and N-oxide functional groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research applications.
Properties
IUPAC Name |
(3-methoxy-1-oxidopyridin-1-ium-2-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-11-7-3-2-4-8(10)6(7)5-9/h2-4,9H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URCKRNYEIPPEMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C([N+](=CC=C1)[O-])CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00480747 | |
Record name | 2-Pyridinemethanol, 3-methoxy-, 1-oxide (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00480747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
339364-13-5 | |
Record name | 2-Pyridinemethanol, 3-methoxy-, 1-oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=339364-13-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Pyridinemethanol, 3-methoxy-, 1-oxide (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00480747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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